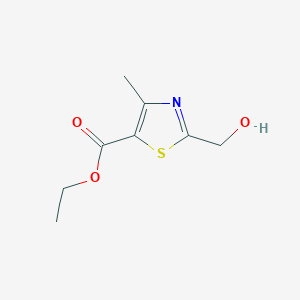

Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate

Description

Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate is a thiazole-based compound characterized by a hydroxymethyl (-CH₂OH) substituent at position 2 and a methyl group at position 4 of the thiazole ring, with an ethyl ester moiety at position 3. This structure confers unique physicochemical properties, including enhanced solubility due to the polar hydroxymethyl group and electronic modulation of the thiazole core. The compound serves as a precursor or intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules like fluorescent probes (e.g., NL-AC) and xanthine oxidase inhibitors (e.g., febuxostat intermediates) . Its synthesis often involves cyclization reactions of thiourea derivatives with halogenated esters, followed by functional group modifications .

Properties

IUPAC Name |

ethyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-3-12-8(11)7-5(2)9-6(4-10)13-7/h10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLJJTCERXJXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-(hydroxymethyl)-4-methylthiazole-5-carboxylic acid.

Reduction: 2-(hydroxymethyl)-4-methylthiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate has garnered attention for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development aimed at various diseases.

- Case Study : Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on thiazole derivatives have shown effectiveness against flavivirus infections, highlighting the potential of this compound in antiviral drug design .

Antioxidant Research

The compound's antioxidant properties are being investigated for their potential to mitigate oxidative stress in cells. This is particularly relevant in aging and chronic disease research.

- Research Findings : Studies have demonstrated that thiazole derivatives can scavenge free radicals effectively, suggesting that this compound may play a role in reducing oxidative damage in biological systems .

Agricultural Chemistry

In agricultural applications, this compound is being explored as a plant growth regulator and a component in pest control formulations.

- Application Insight : The compound's ability to enhance crop yield and sustainability has been noted, with research indicating that thiazole derivatives can influence plant growth positively . This could lead to more environmentally friendly agricultural practices.

Material Science

The compound is also being utilized in material science for developing new materials that require specific chemical stability or reactivity.

- Material Development : this compound can enhance the performance of coatings or polymers due to its unique chemical properties. Research indicates that incorporating such compounds into materials can improve their durability and functionality .

Biochemical Assays

Researchers employ this compound in various biochemical assays to study enzyme activity and receptor binding.

- Experimental Use : The compound serves as an important tool for understanding metabolic pathways and drug interactions, providing insights into how different substances interact within biological systems .

Data Summary Table

Mechanism of Action

The mechanism of action of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Hydroxymethyl vs. Formyl : The hydroxymethyl group enhances solubility and hydrogen-bonding interactions compared to the electrophilic formyl group in NL derivatives, which is critical for ESIPT-based fluorescence .

- Hydroxymethyl vs. Trifluoromethyl : The CF₃ group increases lipophilicity and electron deficiency, favoring enzyme active-site binding, whereas hydroxymethyl improves aqueous solubility .

Fluorescence and Sensing

- Its derivative, NL-AC (with a formyl group), exhibits rapid biothiol detection (20 min) with ratiometric signaling .

Antimicrobial and Anticancer Activity

- Ethyl 2-(hydrazinyl)-4-methylthiazole-5-carboxylate derivatives : Exhibit cytotoxicity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL) due to hydrazine-mediated DNA intercalation .

- Coumarin-linked thiazole carboxylates : Show broad-spectrum antimicrobial activity, attributed to the coumarin moiety’s DNA gyrase inhibition .

Enzyme Inhibition

- Febuxostat intermediates: The hydroxymethyl derivative’s role is less direct compared to cyano or isobutoxy variants, which are pivotal for xanthine oxidase binding .

- Sulfonamide-substituted thiazoles : Act as carbonic anhydrase inhibitors via sulfamoyl group interactions, unlike hydroxymethyl’s polar effects .

Biological Activity

Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C₇H₉N₃O₄S

- Molecular Weight: 201.23 g/mol

The compound features a thiazole ring, which is known for its biological significance and reactivity in various chemical environments. This structure is essential for its interaction with biological targets.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

- Case Study 1: A study reported that derivatives of thiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 μg/mL .

- Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Strong |

| Escherichia coli | 1.0 | Moderate |

| Candida albicans | 2.0 | Moderate |

Anticancer Potential

Research has also indicated that this compound may possess anticancer properties. Preliminary in vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

- Case Study 2: In a study examining the effects on human breast cancer cells (MCF-7), this compound showed an IC50 value of approximately 15 μM, indicating significant cytotoxicity against these cells without affecting normal cell viability .

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve interactions with specific molecular targets within the cells.

- Enzyme Inhibition: The thiazole ring may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Cell Membrane Disruption: The compound may disrupt bacterial cell membranes, leading to cell lysis.

- Apoptosis Induction: In cancer cells, it may trigger apoptosis through pathways involving mitochondrial dysfunction and caspase activation.

Research Findings and Future Directions

While the current findings are promising, further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies: Assessing the efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) Studies: Exploring modifications to enhance potency and selectivity.

- Clinical Trials: Evaluating therapeutic applications in humans for both antimicrobial and anticancer treatments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via condensation reactions involving thiazole precursors and esterification steps. Reaction optimization includes solvent selection (e.g., ethanol-chloroform mixtures for recrystallization, yielding ~81% purity) . Catalysts like DMAP and di-tert-butyl dicarbonate are used to enhance reaction efficiency . Post-synthetic purification involves column chromatography or recrystallization, with structural confirmation via IR, NMR (¹H/¹³C), and mass spectrometry .

Q. How is the crystal structure of this compound characterized, and what are its key crystallographic parameters?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 12.0296 Å, b = 19.4428 Å, c = 9.5847 Å, and β = 112.922° . Hydrogen bonding (e.g., C15–H15A···O2 interactions) stabilizes the 1D chain structure along the a-axis. SHELX software refines diffraction data, achieving R factors < 0.06 .

Advanced Research Questions

Q. How do structural modifications at the hydroxymethyl and methyl positions affect antimicrobial activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens) on aromatic rings enhance bioactivity by increasing electrophilicity . 3D-QSAR models (CoMFA/CoMSIA) map steric and electrostatic fields to predict activity against E. coli and Candida albicans. For example, substituting the hydroxymethyl group with bulkier moieties reduces antifungal efficacy due to steric hindrance .

Q. What computational strategies predict the compound’s binding affinity with biological targets like kinases or microbial enzymes?

- Methodological Answer : Molecular docking (AutoDock, Glide) and molecular dynamics simulations assess interactions with targets such as p38 kinase or fungal cytochrome P450. Docking scores correlate with experimental IC₅₀ values, while free-energy perturbation (FEP) calculations quantify binding thermodynamics . Pharmacophore models prioritize substituents that improve hydrogen bonding with active-site residues (e.g., Thr106 in C. albicans CYP51) .

Q. How do intermolecular interactions influence solid-state stability, and what are the implications for formulation?

- Methodological Answer : SC-XRD reveals that C–H···O hydrogen bonds form 1D chains, enhancing thermal stability (melting point ~411–413 K) . Differential scanning calorimetry (DSC) and Hirshfeld surface analysis quantify interaction contributions (e.g., 12% van der Waals, 8% hydrogen bonding). These insights guide co-crystal design to improve solubility without compromising stability .

Q. How can contradictions in reported biological activities be resolved through experimental design?

- Methodological Answer : Discrepancies in MIC values (e.g., against S. aureus) arise from variations in assay conditions (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and using isogenic mutant strains control for resistance mechanisms. Meta-analyses with fixed/random-effects models statistically reconcile data across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.